Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate
CAS No.:
Cat. No.: VC20433601
Molecular Formula: C11H16KNO4
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16KNO4 |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | potassium;4-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate |
| Standard InChI | InChI=1S/C11H17NO4.K/c1-9(2,3)16-8(15)10-4-11(5-10,7(13)14)12-6-10;/h12H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | HVTXNNUCHZEXJH-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)C12CC(C1)(NC2)C(=O)[O-].[K+] |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, potassium;4-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate, reflects its bicyclic framework, which consists of a six-membered ring system fused with a one-carbon bridge. The Boc group (-O(C(CH₃)₃)CO-) is attached to the fourth position of the bicyclo[2.1.1]hexane scaffold, while the carboxylate group (-COO⁻K⁺) occupies the first position.
The bicyclo[2.1.1]hexane system imposes significant steric strain, resulting in a rigid, three-dimensional geometry that enhances its utility in stereoselective synthesis. X-ray crystallography of related compounds, such as tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, confirms the puckered conformation of the bicyclic core, which likely influences the reactivity and binding properties of this compound .
Molecular Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆KNO₄ |
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | potassium;4-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)C12CC(C1)(NC2)C(=O)[O-].[K+] |
| InChI Key | HVTXNNUCHZEXJH-UHFFFAOYSA-M |
| PubChem CID | 155970865 |
The potassium counterion stabilizes the carboxylate group, enhancing solubility in polar solvents such as water and methanol.
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with the 2-azabicyclo[2.1.1]hexane scaffold, which undergoes sequential functionalization:
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Boc Protection: The secondary amine at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. This step prevents unwanted side reactions during subsequent steps.
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Carboxylation: Introduction of the carboxylate group at position 1 is achieved via carboxyalkylation or oxidation of a pre-existing methyl group. Potassium hydroxide is often employed to deprotonate the carboxylic acid, forming the stable potassium salt.
Reaction Conditions
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Temperature: Boc protection proceeds optimally at 0–25°C to minimize epimerization.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and ability to dissolve both organic and inorganic reagents.
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Yield: Reported yields for analogous bicyclo[2.1.1]hexane derivatives range from 60% to 75%, though specific data for this compound remain unpublished .
Chemical Reactivity and Functionalization
Stability and Degradation
The Boc group confers stability to the amine under basic and nucleophilic conditions but is susceptible to cleavage by strong acids (e.g., trifluoroacetic acid). The carboxylate group participates in ion-exchange reactions, enabling conversion to other salts (e.g., sodium, ammonium) for tailored solubility.
Applications in Pharmaceutical Research
Medicinal Chemistry
The 2-azabicyclo[2.1.1]hexane scaffold is prized for its conformational rigidity, which mimics peptide β-turns and enhances binding affinity to biological targets. Derivatives of this scaffold have shown promise as:
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Protease Inhibitors: Rigid bicyclic structures disrupt enzyme-substrate interactions in viral proteases.
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GPCR Modulators: The scaffold’s shape complements the binding pockets of G protein-coupled receptors, making it a candidate for neurotherapeutics .
Drug Intermediate
As a Boc-protected intermediate, this compound enables the modular synthesis of complex molecules. For example, it could serve as a precursor to kinase inhibitors or antibiotic adjuvants by appending functional groups via the carboxylate or amine.
Comparative Analysis with Related Bicyclic Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate | C₁₁H₁₆KNO₄ | Boc protection, carboxylate salt, high solubility |
| tert-Butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | C₁₁H₂₀N₂O₂ | Primary amine, Boc protection, potential for PEGylation |
The potassium carboxylate derivative offers superior aqueous solubility compared to its neutral counterparts, facilitating its use in biological assays .
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